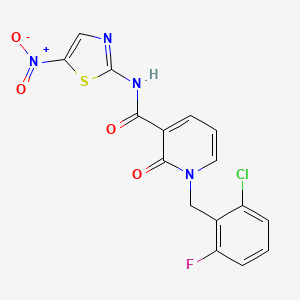
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a benzyl group substituted with chlorine and fluorine, a nitrothiazole moiety, and a dihydropyridine ring with a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzyl intermediate: Starting with 2-chloro-6-fluorobenzyl chloride, react with a suitable nucleophile to introduce the benzyl group.
Thiazole ring formation: Synthesize the 5-nitrothiazole moiety through a cyclization reaction involving appropriate precursors.
Coupling reactions: Combine the benzyl intermediate with the nitrothiazole moiety under suitable conditions to form the desired compound.
Final modifications: Introduce the dihydropyridine ring and carboxamide group through additional steps involving condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Substitution: The benzyl group with chlorine and fluorine can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce new functional groups at the benzyl position.
科学的研究の応用
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
作用機序
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to cellular receptors, modulating signaling pathways.
DNA/RNA Interaction: The compound could interact with genetic material, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
- 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(2-chloro-6-fluorobenzyl)-N-(5-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted therapies or specialized materials.
生物活性
The compound 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of dihydropyridine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chlorine and fluorine substitution on the benzyl ring.
- A 5-nitrothiazole moiety.
- A dihydropyridine core with a carboxamide functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. Notably, it has been shown to act as an enzyme inhibitor , potentially influencing pathways involved in diseases such as cancer and neurodegenerative disorders.
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant inhibition against:
- Monoamine oxidase (MAO) : Particularly MAO-B, which is implicated in neurodegenerative diseases.
- Acetylcholinesterase (AChE) : Important for neurotransmission and targeted in Alzheimer’s disease therapy.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that derivatives with similar structures showed protective effects against oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
- Antitumor Activity : Research has indicated that compounds containing the thiazole moiety exhibit significant cytotoxicity against various cancer cell lines, including colon and lung cancers. The mechanism appears to involve apoptosis induction through enzyme inhibition pathways.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against a range of pathogens, indicating their potential use in treating infectious diseases.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4O4S/c17-11-4-1-5-12(18)10(11)8-21-6-2-3-9(15(21)24)14(23)20-16-19-7-13(27-16)22(25)26/h1-7H,8H2,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISIZANXCZVARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














